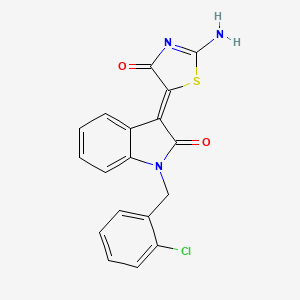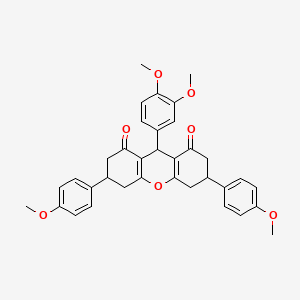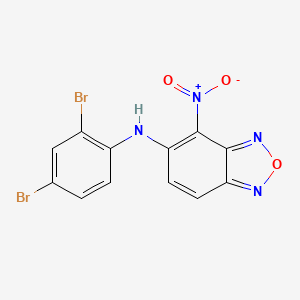![molecular formula C16H20N4O B5140426 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5140426.png)
2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of piperazine derivatives and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine is not fully understood. However, studies have suggested that it acts as a serotonin and dopamine receptor antagonist. 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has also been found to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain. This may contribute to its anti-depressant and anti-anxiety effects.
Biochemical and Physiological Effects:
2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has been found to have anti-convulsant effects and may be useful in treating epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine in lab experiments is that it has been found to have low toxicity and does not produce significant side effects. Additionally, 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine. One area of research could be to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases such as rheumatoid arthritis. Another area of research could be to explore its potential as an anti-cancer agent and to investigate its mechanism of action in cancer cells. Additionally, future research could focus on developing more potent derivatives of 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine with improved therapeutic properties.
Synthesis Methods
The synthesis of 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine involves the reaction of 4-methoxybenzyl chloride with 2-amino-4-(4-methoxyphenyl)pyrimidine in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine as a white solid with a melting point of approximately 163°C.
Scientific Research Applications
2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-cancer, and anti-convulsant properties. 2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine has also been studied for its potential use in treating anxiety, depression, and schizophrenia.
properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-21-15-5-3-14(4-6-15)13-19-9-11-20(12-10-19)16-17-7-2-8-18-16/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHSTIAHIFVNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)

![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)
![4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)



![4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)
![N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine](/img/structure/B5140443.png)